molecular formula C18H17N3O3S B3728155 (2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B3728155
M. Wt: 355.4 g/mol
InChI Key: CSBPGIJGWXMQNB-YBFXNURJSA-N
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Description

(2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene hydrazine moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-15-9-13(7-8-14(15)22)11-19-21-18-20-17(23)16(25-18)10-12-5-3-2-4-6-12/h2-9,11,16,22H,10H2,1H3,(H,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBPGIJGWXMQNB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with benzyl bromide under basic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzylidene hydrazine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents, such as 2,4-thiazolidinedione.

    Hydrazones: Compounds with a hydrazone moiety, such as 4-hydroxy-3-methoxybenzylidene hydrazine.

Uniqueness

What sets (2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone core and a benzylidene hydrazine moiety, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
(2E)-5-benzyl-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

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